molecular formula C16H20N2O B7492843 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine

2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine

Cat. No. B7492843
M. Wt: 256.34 g/mol
InChI Key: AMJBTRSQHMULBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as QM and is a heterocyclic organic compound that belongs to the morpholine family. The purpose of

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine has a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine in lab experiments is its high potency. The compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, the compound is also highly toxic, which can make it difficult to work with. Researchers must take appropriate safety precautions when handling the compound.

Future Directions

There are several future directions for research on 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine. One area of interest is the development of new synthetic methods for the compound, which may improve its purity and yield. Another area of interest is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and infectious diseases.
Conclusion:
In conclusion, 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to have antitumor, antimicrobial, and antifungal properties, and may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. While the compound has several advantages for lab experiments, researchers must take appropriate safety precautions when handling it. There are several future directions for research on 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine, including the development of new synthetic methods and the investigation of its potential as a fluorescent probe for the detection of metal ions in biological samples.

Synthesis Methods

The synthesis of 2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine is a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 8-chloroquinoline in the presence of a base. The reaction produces the desired compound, which is then purified using column chromatography. The purity of the compound is determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2,6-Dimethyl-4-(quinolin-8-ylmethyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor, antimicrobial, and antifungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2,6-dimethyl-4-(quinolin-8-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-9-18(10-13(2)19-12)11-15-6-3-5-14-7-4-8-17-16(14)15/h3-8,12-13H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJBTRSQHMULBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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